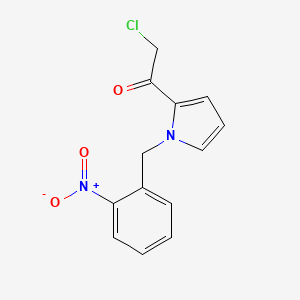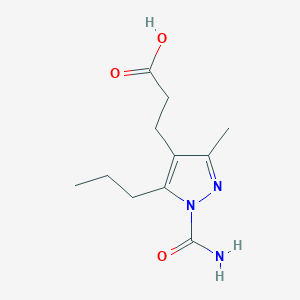
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a carbamoyl group, a methyl group, and a propyl group attached to the pyrazole ring, along with a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general steps are as follows:
Preparation of Hydrazine Derivative: The starting material, a hydrazine derivative, is prepared by reacting hydrazine hydrate with a suitable aldehyde or ketone.
Cyclization Reaction: The hydrazine derivative is then reacted with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Functional Group Modification: The resulting pyrazole compound is further modified by introducing the carbamoyl, methyl, and propyl groups through various organic reactions such as alkylation, acylation, and amidation.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: Procurement of high-purity starting materials such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Reaction Optimization: Optimization of reaction conditions, including temperature, pressure, and catalysts, to maximize yield and purity.
Purification: Purification of the final product through techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: Condensation reactions can lead to the formation of larger molecules by combining the compound with other reactants.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.
Condensation Reagents: Aldehydes, ketones, and carboxylic acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Condensation: Formation of larger heterocyclic compounds or polymers.
Applications De Recherche Scientifique
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Biological Assays: It is used in various biological assays to study its effects on cellular processes and pathways.
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Pharmacology: It is used in pharmacological studies to understand its interactions with biological targets and its pharmacokinetics.
Industry
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals such as herbicides and pesticides.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example:
Enzyme Inhibition: The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites, preventing substrate binding and catalysis.
Receptor Modulation: It can interact with receptors on the cell surface or within cells, leading to changes in cellular signaling pathways and gene expression.
The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparaison Avec Des Composés Similaires
3-(1-Carbamoyl-3-methyl-5-propyl-1H-pyrazol-4-yl)propanoic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-(1-Carbamoyl-3-methyl-1H-pyrazol-4-yl)propanoic acid: Lacks the propyl group, which may affect its chemical and biological properties.
3-(1-Carbamoyl-5-propyl-1H-pyrazol-4-yl)propanoic acid: Lacks the methyl group, which may influence its reactivity and interactions.
3-(1-Carbamoyl-3-methyl-5-ethyl-1H-pyrazol-4-yl)propanoic acid: Contains an ethyl group instead of a propyl group, leading to differences in steric and electronic effects.
Propriétés
Numéro CAS |
90208-57-4 |
|---|---|
Formule moléculaire |
C11H17N3O3 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
3-(1-carbamoyl-3-methyl-5-propylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O3/c1-3-4-9-8(5-6-10(15)16)7(2)13-14(9)11(12)17/h3-6H2,1-2H3,(H2,12,17)(H,15,16) |
Clé InChI |
YFGPMYCPONUCFX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=NN1C(=O)N)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


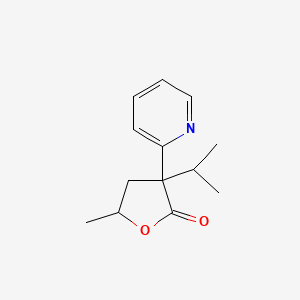
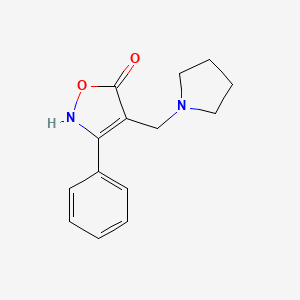
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
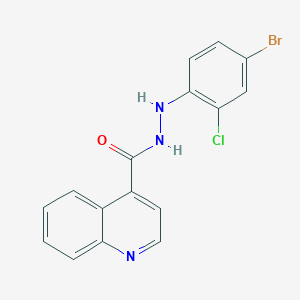
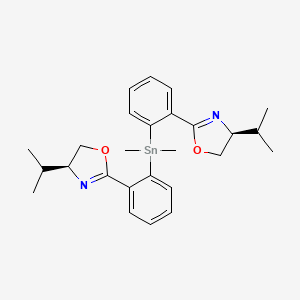
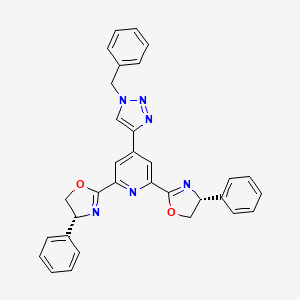
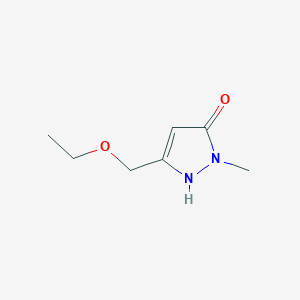
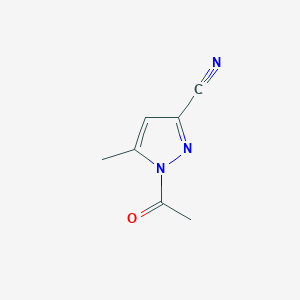
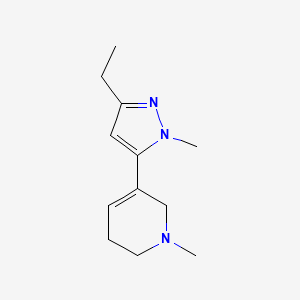
![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)


![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
